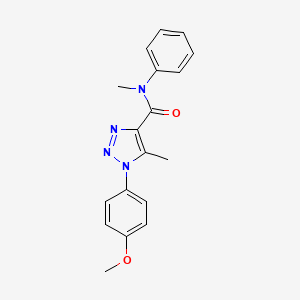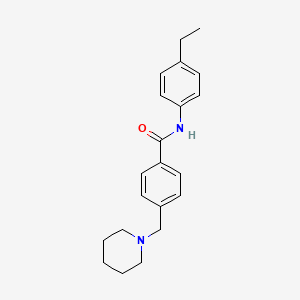![molecular formula C12H18N2O3S B4434743 3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4434743.png)
3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide
Overview
Description
3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide, also known as MSPB, is a chemical compound that has been widely studied for its potential applications in scientific research. MSPB belongs to the class of amides and contains a benzamide core structure, which makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. In addition, 3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide can modulate various cellular processes and pathways that are involved in disease progression.
Biochemical and Physiological Effects
3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide can inhibit the proliferation of cancer cells and induce apoptosis. In addition, 3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that 3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide can reduce tumor growth and inflammation in animal models of cancer and inflammation.
Advantages and Limitations for Lab Experiments
3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide has several advantages for lab experiments, including its high purity and stability, which allows for accurate and reproducible results. In addition, 3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide is readily available and can be synthesized in large quantities, making it a cost-effective option for research. However, 3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide. One area of research is the development of 3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide-based drugs for the treatment of various diseases. Further studies are needed to determine the safety and efficacy of 3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide in humans and to optimize its pharmacokinetic and pharmacodynamic properties. In addition, future research could focus on the development of 3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide-based molecular probes for imaging and diagnostic purposes. Finally, further studies are needed to elucidate the mechanism of action of 3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide and to identify its molecular targets and pathways.
Scientific Research Applications
3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is its use as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. 3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide has been shown to exhibit anti-inflammatory and anti-cancer properties by inhibiting the activity of specific enzymes and signaling pathways. In addition, 3-methyl-4-[(methylsulfonyl)amino]-N-propylbenzamide has also been studied for its potential use as a molecular probe for imaging and diagnostic purposes.
properties
IUPAC Name |
4-(methanesulfonamido)-3-methyl-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-7-13-12(15)10-5-6-11(9(2)8-10)14-18(3,16)17/h5-6,8,14H,4,7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNOLQUNQZEMNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-isopropyl-N-phenylacetamide](/img/structure/B4434665.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N,N-diisopropylacetamide](/img/structure/B4434670.png)
![9-[4-(dimethylamino)phenyl]-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4434674.png)

![N-[3-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4434688.png)
![4-[3-(4-methylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4434703.png)
![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine](/img/structure/B4434717.png)
![N-(4-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434725.png)

![2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4434751.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide](/img/structure/B4434767.png)

![8-(1,3-benzodioxol-5-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434789.png)
